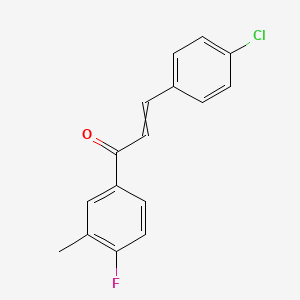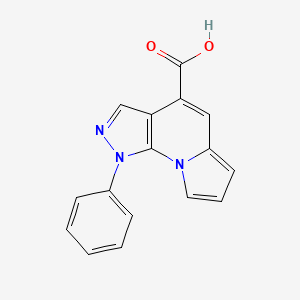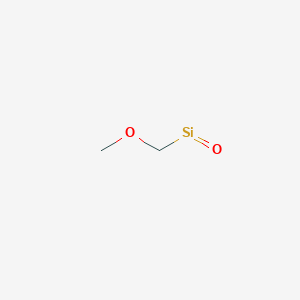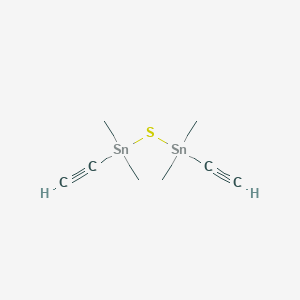
1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane is an organotin compound characterized by the presence of two ethynyl groups and four methyl groups attached to a distannathiane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane typically involves the reaction of 1,1,3,3-tetramethyldistannathiane with acetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the addition of ethynyl groups to the tin atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the substituent introduced.
科学的研究の応用
1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organotin compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin-based interactions in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane involves its interaction with molecular targets through its ethynyl and tin groups. The compound can form coordination complexes with various metal ions, influencing their reactivity and stability. Additionally, the ethynyl groups can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall reactivity and functionality.
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: An organosilicon compound with similar structural features but different chemical properties.
1,1,3,3-Tetramethyl-1,3-divinyldisilazane: Another organosilicon compound used in similar applications but with distinct reactivity.
Uniqueness
1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane is unique due to the presence of both ethynyl and tin groups, which confer distinct reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
113581-17-2 |
|---|---|
分子式 |
C8H14SSn2 |
分子量 |
379.7 g/mol |
IUPAC名 |
ethynyl-[ethynyl(dimethyl)stannyl]sulfanyl-dimethylstannane |
InChI |
InChI=1S/2C2H.4CH3.S.2Sn/c2*1-2;;;;;;;/h2*1H;4*1H3;;; |
InChIキー |
VEYVVQVNZZHUPD-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C#C)S[Sn](C)(C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


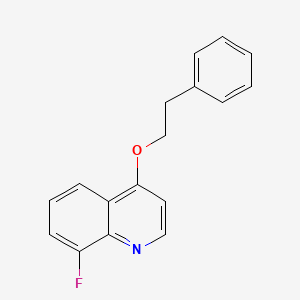
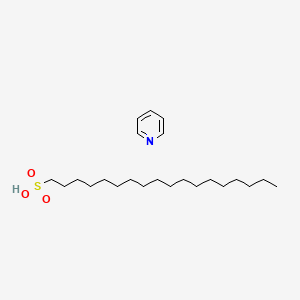

![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
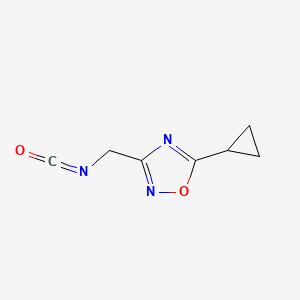
![Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B14305917.png)

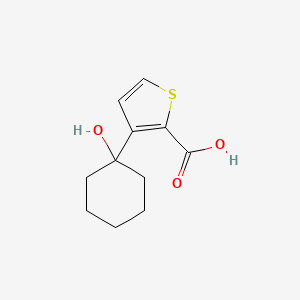
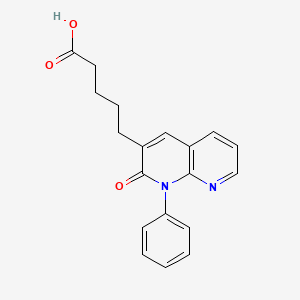
![1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene](/img/structure/B14305939.png)
